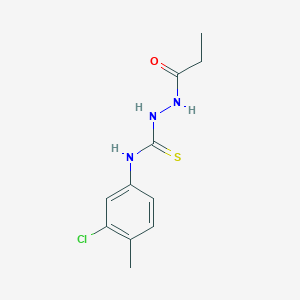
N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide, also known as CPTH, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPTH is a small molecule inhibitor that has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties.
Mechanism of Action
N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide works by inhibiting the activity of enzymes such as HATs and NF-κB. HATs are enzymes that add acetyl groups to histones, which are proteins that package DNA in the nucleus. This process, known as histone acetylation, promotes the growth and survival of cancer cells. By inhibiting HAT activity, N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide can prevent the growth and survival of cancer cells. NF-κB is a transcription factor that plays a key role in inflammation. By inhibiting NF-κB activity, N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide can reduce inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has been shown to induce cell death and inhibit the growth and survival of cancer cells. Inflammatory cells, such as macrophages, produce cytokines that promote inflammation. N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has been shown to inhibit the production of cytokines by these cells, which can reduce inflammation. Additionally, N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has been shown to inhibit the replication of the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide in lab experiments is its specificity. N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide targets specific enzymes and transcription factors, which can help researchers understand the underlying mechanisms of diseases such as cancer and inflammation. Additionally, N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
One limitation of using N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide in lab experiments is its solubility. N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has low solubility in water, which can make it difficult to administer in animal studies. Additionally, N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide research. One area of interest is the development of more potent derivatives of N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide. Another area of interest is the use of N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide in combination with other anti-cancer or anti-inflammatory agents to enhance its effectiveness. Additionally, further research is needed to understand the underlying mechanisms of N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide's anti-viral properties and its potential use in treating viral infections.
Synthesis Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide involves the reaction of 4-chloro-3-methylbenzoyl chloride with thiosemicarbazide in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide. The purity of the compound is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the activity of histone acetyltransferases (HATs), which are enzymes that promote the growth and survival of cancer cells. N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has also been shown to have anti-inflammatory properties by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. Additionally, N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has been shown to have anti-viral properties by inhibiting the replication of the hepatitis C virus.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(propanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3OS/c1-3-10(16)14-15-11(17)13-8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3,(H,14,16)(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFISFLZNOYIIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)NC1=CC(=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-propanoylhydrazinecarbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5740856.png)
![ethyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5740863.png)
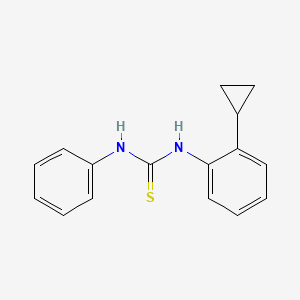

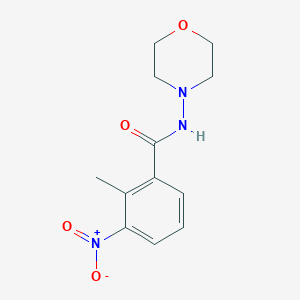
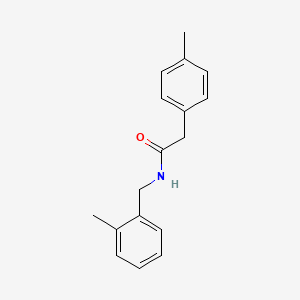
![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5740898.png)
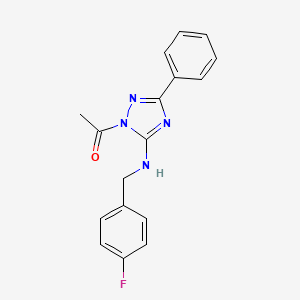
![2-[(4-chlorophenyl)thio]-N-(1-propyl-1H-tetrazol-5-yl)acetamide](/img/structure/B5740906.png)
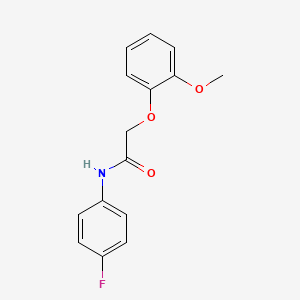
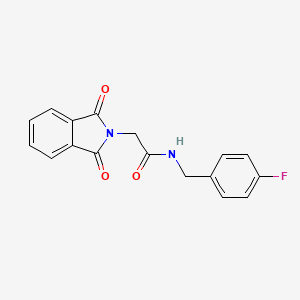

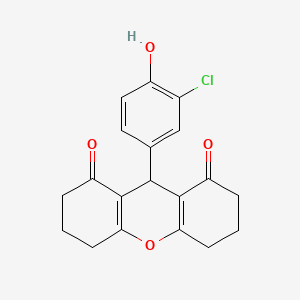
![3-[(4-methylbenzoyl)amino]phenyl 2-furoate](/img/structure/B5740941.png)